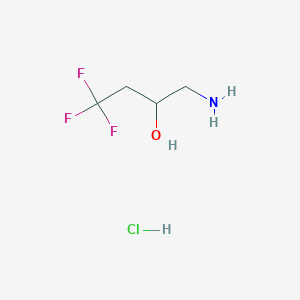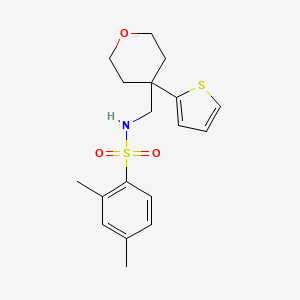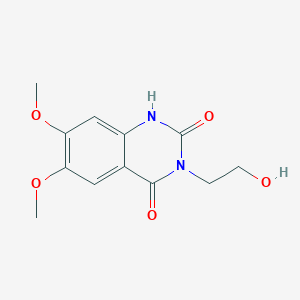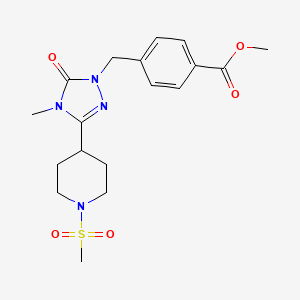
methyl 4-((4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “methyl 4-((4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate” is also known as QMPSB . It is an arylsulfonamide-based synthetic cannabinoid that has been sold as a designer drug . QMPSB was first discovered by Nathalie Lambeng and colleagues in 2007 .
Synthesis Analysis
QMPSB acts as a full agonist of the CB1 receptor and CB2 receptor with Ki values of 3 nM and 4 nM, respectively . Many related derivatives were subsequently produced, with the main focus of this work being to increase selectivity for the non-psychoactive CB2 receptor . This work led on from an earlier series of sulfamoyl benzamide derivatives for which a patent was filed in 2004 .Molecular Structure Analysis
The molecular formula of QMPSB is C22H22N2O4S . The SMILES representation of the molecule isCc1ccc (cc1 [S] (=O) (=O)N2CCCCC2)C (=O)Oc3cccc4cccnc34 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research into the synthesis and antimicrobial activities of 1,2,4-triazole derivatives reveals the significance of these compounds in developing new antimicrobial agents. For instance, Bektaş et al. (2007) and Bektaş et al. (2010) explored the synthesis of novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. These studies demonstrated that certain derivatives possess good or moderate activities against various microorganisms, highlighting their potential as antimicrobial agents Molecules, 2007; Medicinal Chemistry Research, 2010.
Crystallographic Studies
An X-ray crystallographic study by Little et al. (2008) on related triazenes, including a compound structurally similar to methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate, provides insights into the structural aspects of these compounds. This research contributes to the understanding of molecular conformations and interactions in solid-state chemistry, which can be pivotal for designing drugs with specific targeting capabilities Journal of Chemical Crystallography, 2008.
Synthesis and Evaluation of Biological Activities
The synthesis and biological activity studies of new hybrid molecules containing tryptamine moiety, including those with a structure incorporating elements of the methyl 4-((4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate, have been conducted by Bektaş et al. (2010). This research underlines the importance of these compounds in medicinal chemistry, especially for their antimicrobial properties Medicinal Chemistry Research, 2010.
Synthesis, Antioxidant, and Antimicrobial Activities
Additionally, the synthesis of novel compounds for evaluation of their antimicrobial activity is an area of significant interest. Dalloul et al. (2017) synthesized 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties, which showcased significant antimicrobial activity on several strains of microbes. This research suggests the potential utility of such compounds in developing new antimicrobial agents Dalloul et al., 2017.
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on QMPSB could include further exploration of its pharmacological effects, potential therapeutic uses, and safety profile. Additionally, research could focus on developing derivatives with increased selectivity for the CB2 receptor, as this could potentially reduce psychoactive effects .
Eigenschaften
IUPAC Name |
methyl 4-[[4-methyl-3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-1,2,4-triazol-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c1-20-16(14-8-10-21(11-9-14)28(3,25)26)19-22(18(20)24)12-13-4-6-15(7-5-13)17(23)27-2/h4-7,14H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYOHDBQTISENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CC=C(C=C2)C(=O)OC)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

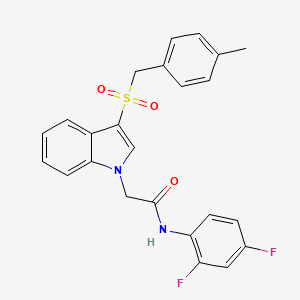
![1,3-Dimethyl-7-(2-methylpropyl)-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2807075.png)
![2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B2807076.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2807077.png)


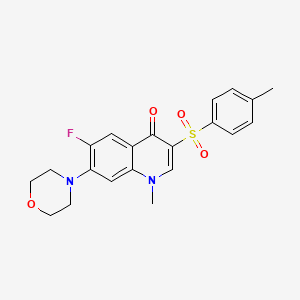

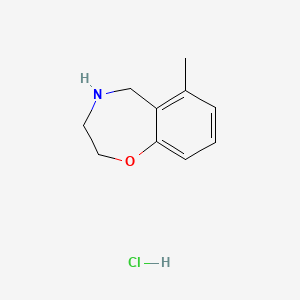
![3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2807087.png)
